

"Long-term storage conditions for Dantrolene sodium hydrate powder"

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Compound of Interest

Compound Name: 2,4-Imidazolidinedione, 1-(((5-(4-nitrophenyl)-2-furanyl)methylene)amino)-, sodium salt, hydrate (2:2:7)

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Technical Support Center: Dantrolene Sodium Hydrate Powder

This center provides researchers, scientists, and drug development professionals with essential information on the long-term storage, handling, and stability assessment of dantrolene sodium hydrate powder.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for dantrolene sodium hydrate powder?

A1: Dantrolene sodium hydrate powder should be stored in well-closed, light-resistant containers. It is stable in light, air, and heat.^{[1][2]}

Q2: Is dantrolene sodium hydrate sensitive to moisture?

A2: Yes, the hydrated salt contains approximately 15% water.^{[3][4]} It is described as an orange powder that is slightly soluble in water.^[5]

Q3: How does pH affect the stability of dantrolene in aqueous solutions?

A3: Dantrolene's stability in aqueous solutions is pH-dependent. It exhibits maximum stability at a pH of 7.4.[6][7][8][9] Degradation is observed in both acidic and alkaline conditions.[6][7]

Q4: What are the common degradation products of dantrolene?

A4: In aqueous solutions, dantrolene can degrade into several impurities. Hydrolysis in acidic conditions can lead to the cleavage of the azomethine bond, while alkaline conditions can cause the hydantoin ring to open.[6][7] Impurities can also arise from the chemical synthesis process or improper storage.[10]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Action(s) |
|---|---|---|
| Powder Discoloration or Caking | - Exposure to moisture or high humidity.- Improper storage container. | - Ensure the container is well-closed and stored in a dry environment.- If caking is observed, assess the powder for degradation before use. |
| Incomplete Dissolution or Precipitation in Solution | - Low solubility in the chosen solvent.- Incorrect pH of the solution. | - Dantrolene sodium is slightly soluble in water, with solubility increasing in alkaline solutions. [1][5]- For research purposes, DMSO can be used as a solvent.[11]- Adjusting the pH to 7.4 can improve stability in aqueous solutions.[6][7][8][9] |
| Variability in Experimental Results | - Degradation of the dantrolene stock.- Inconsistent sample preparation. | - Regularly assess the purity of the dantrolene powder using a stability-indicating assay like HPLC.- Prepare fresh solutions for each experiment to minimize degradation. |
| Loss of Potency | - Long-term storage under suboptimal conditions.- Repeated freeze-thaw cycles of stock solutions. | - Store the powder under recommended conditions and monitor its stability over time.- Aliquot stock solutions to avoid repeated freezing and thawing. |

Experimental Protocols

Protocol: Stability-Indicating UPLC Method for Dantrolene

This protocol is adapted from a published study on dantrolene degradation kinetics and is intended for assessing the stability of dantrolene in aqueous solutions.[6][7][8][9]

1. Objective: To quantify the concentration of dantrolene and its degradation products over time to determine its stability under specific storage conditions.

2. Materials:

- Dantrolene sodium hydrate powder
- Acetonitrile (HPLC grade)
- Sodium acetate
- Water (UPLC grade)
- Buffer solutions of various pH values
- Waters Acquity UPLC system with a PDA detector
- Waters BEH C18 analytical column and guard column

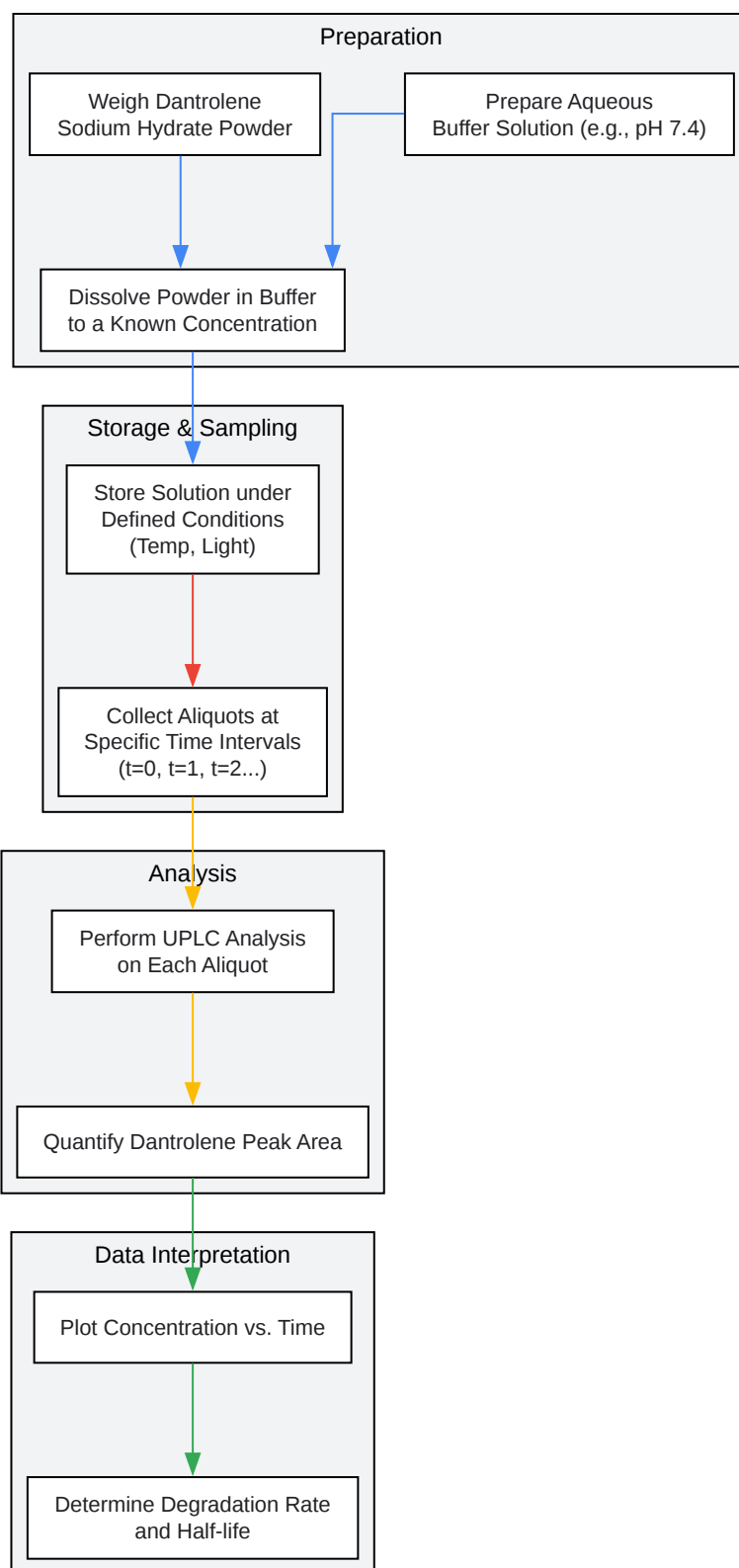
3. Method:

- Preparation of Mobile Phase: Prepare a buffer of 2.0 mM sodium acetate at pH 4.5.
- Preparation of Standard Solutions: Prepare a stock solution of dantrolene in a suitable solvent (e.g., DMF). Create a series of standard solutions by diluting the stock solution with the mobile phase to generate a calibration curve.
- Sample Preparation: Dissolve a known quantity of dantrolene sodium hydrate powder in the desired aqueous buffer solution (e.g., pH 7.4) to a known concentration.
- UPLC Conditions:
 - Column: Waters BEH C18
 - Flow Rate: 0.5 mL/min
 - Column Temperature: 35°C
 - Injection Volume: 4 µL

- Detection Wavelength: 375 nm
- Gradient: Linear gradient of acetonitrile from 25% to 75% over three minutes.
- Data Analysis:
 - Run the standard solutions to establish a calibration curve.
 - Inject the dantrolene sample solutions at specified time points.
 - Quantify the peak area of dantrolene and any degradation products.
 - Plot the concentration of dantrolene versus time to determine the degradation kinetics.
The degradation of dantrolene typically follows pseudo-first-order kinetics.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Visualizations

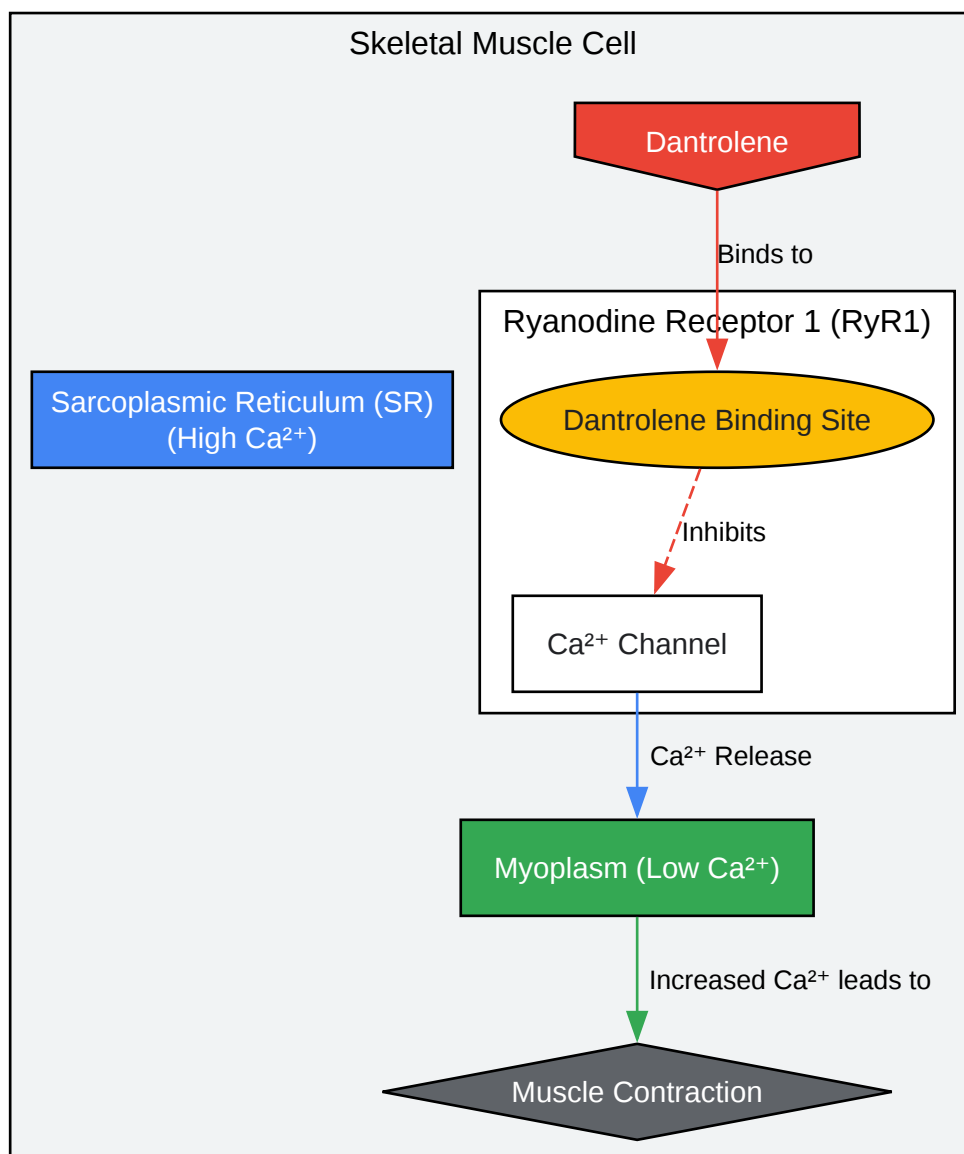
Experimental Workflow for Stability Assessment



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Caption: Workflow for assessing the stability of dantrolene in an aqueous solution.

Dantrolene's Mechanism of Action



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Caption: Dantrolene inhibits Ca²⁺ release from the sarcoplasmic reticulum via the RyR1.

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